1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-3-carboxamide core substituted with a 3-fluorobenzyl group at the N1 position and a 1,3-thiazol-2-yl carboxamide at the C3 position.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDTASEWJVPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Formation of the dihydropyridine moiety: This can be synthesized through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling reactions: The final step involves coupling the thiazole ring with the dihydropyridine moiety and the fluorophenyl group under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling reactions: It can participate in coupling reactions with other organic molecules, forming more complex structures.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyridine core, which is significant in various biological activities. The presence of the fluorophenyl and thiazole moieties enhances its lipophilicity and biological interactions. Understanding these properties is crucial for exploring its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not yet been extensively studied in clinical trials; however, its structural analogs suggest a promising avenue for development as an anticancer agent.
Case Study:
A study on related thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the dihydropyridine structure could yield compounds with enhanced activity against tumors .
Antimicrobial Properties
Compounds containing thiazole rings are well-documented for their antimicrobial effects. The incorporation of the thiazole moiety into the dihydropyridine framework may enhance the compound's ability to combat bacterial infections.
Research Insight:
In vitro studies on similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Anti-inflammatory Effects
Dihydropyridine derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents can modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases.
Evidence:
Research on analogous compounds indicates that they can inhibit pro-inflammatory cytokines and pathways, hinting at the potential of this compound in managing conditions like arthritis or other inflammatory disorders .
Toxicological Assessments
Before any therapeutic application can be realized, a thorough understanding of the compound's toxicity profile is essential. Preliminary toxicological assessments should include:
- ADMET Properties: Evaluating absorption, distribution, metabolism, excretion, and toxicity to ensure favorable pharmacokinetics.
- In Vivo Studies: Conducting animal studies to assess safety and efficacy before human trials.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dihydropyridine moiety are known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Fluorine Substitution Patterns
- 1-[(4-Fluorophenyl)methyl] analogs: Compound 13 (from ) substitutes a 4-fluorobenzyl group, altering the electronic environment compared to the meta-fluorine in the target compound.
- 1-[(4-Trifluoromethylphenyl)methyl] analogs :
describes a compound with a bulkier 4-(trifluoromethyl)benzyl group. The trifluoromethyl group increases lipophilicity (logP) and metabolic stability but may reduce solubility. This substitution is common in kinase inhibitors due to enhanced hydrophobic interactions . - 1-[(3-Chlorophenyl)methyl] analogs: highlights a chloro-substituted benzyl group.
Non-Fluorinated Benzyl Groups
- 1-[(4-Methylphenyl)methyl] analogs :
lists a compound with a 4-methylbenzyl group. The methyl group increases hydrophobicity without significant electronic effects, possibly optimizing passive diffusion across membranes .
Variations at the C3 Carboxamide Position
- N-(3-Pyridinyl) analogs :
The compound in replaces the thiazole with a pyridine ring, introducing an additional hydrogen-bond acceptor. This modification could shift selectivity toward targets preferring pyridine-based ligands, such as nicotinic acetylcholine receptors . - N-(Purine or Furopyridine) analogs :
and describe analogs with fused heterocycles (e.g., furopyridine or purine). These bulky substituents may restrict conformational flexibility but enable interactions with larger binding pockets, such as ATP-binding sites in kinases . - N-(Nitro-thiazolyl) analogs :
features a nitro-thiazole substituent. The nitro group’s strong electron-withdrawing effect could enhance electrophilic character, impacting metabolic pathways or redox activity .
Key Research Findings and Implications
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Efficiency : High yields (e.g., 93% for Compound 13) suggest robust synthetic routes for fluorinated analogs, though scalability of thiazole-containing derivatives requires further study .
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A dihydropyridine core.
- A thiazole moiety, which is known for its diverse biological activities.
- A fluorophenyl group that may enhance interaction with biological targets.
1. Inhibition of AKT Activity
One of the primary biological activities attributed to this compound is its ability to inhibit AKT (Protein Kinase B) activity. AKT plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibition of AKT is particularly relevant in cancer therapy as it can induce apoptosis in cancer cells and reduce tumor growth .
2. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazole and dihydropyridine frameworks are known to enhance antibacterial and antifungal activities through various mechanisms, such as disrupting cell wall synthesis or inhibiting essential enzymes .
Efficacy Against Cancer
A study highlighted the compound's effectiveness against different cancer cell lines. The results showed that treatment with the compound led to a significant decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anti-cancer properties .
Antimicrobial Studies
In terms of antimicrobial activity, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Case Study 1: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Application
Another study tested the compound against clinical isolates of Mycobacterium tuberculosis . The results indicated that it inhibited bacterial growth with an MIC value of 25 µg/mL, showcasing its potential utility in treating resistant strains of tuberculosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
